3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate is a chemical compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol . It is known for its unique structure, which includes a hydroxyethyl group attached to a phenylethyl moiety, further linked to a methylcarbamate group. This compound has various applications in scientific research and industry due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate typically involves the reaction of 3-(1-hydroxyethyl)phenylethylamine with methyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.
Substitution: The phenylethyl moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 3-(1-oxoethyl)phenylethyl(methyl)carbamate.
Reduction: Regeneration of this compound.
Substitution: Formation of substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenylethyl moiety can interact with aromatic residues in proteins, affecting their activity. The methylcarbamate group can undergo hydrolysis, releasing active intermediates that modulate biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-(1-Hydroxyethyl)phenylethylcarbamate: Lacks the methyl group, resulting in different chemical properties.
3-(1-Hydroxyethyl)phenylethyl(methyl)urea: Contains a urea group instead of a carbamate group, leading to different reactivity.
3-(1-Hydroxyethyl)phenylethyl(methyl)amine: Lacks the carbamate group, affecting its biological activity
Uniqueness
3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industry .
Properties
Molecular Formula |
C12H16NO3- |
---|---|
Molecular Weight |
222.26 g/mol |
IUPAC Name |
N-[2-[3-(1-hydroxyethyl)phenyl]ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C12H17NO3/c1-9(14)11-5-3-4-10(8-11)6-7-13(2)12(15)16/h3-5,8-9,14H,6-7H2,1-2H3,(H,15,16)/p-1 |
InChI Key |
YCMLSJUGIADWBI-UHFFFAOYSA-M |
Canonical SMILES |
CC(C1=CC=CC(=C1)CCN(C)C(=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.